
methyl L-tryptophyl-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl L-tryptophyl-L-prolinate is a compound that combines the amino acids tryptophan and proline It is a derivative of tryptophan, an essential amino acid, and proline, a non-essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl L-tryptophyl-L-prolinate typically involves the esterification of L-tryptophan and L-proline. The process begins with the protection of the amino group of L-tryptophan, followed by the coupling of the protected L-tryptophan with L-proline methyl ester. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Methyl L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neurotransmitter regulation.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of methyl L-tryptophyl-L-prolinate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The compound may also influence neurotransmitter pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl L-prolinate: A simpler derivative of proline.
Methyl L-tryptophanate: A derivative of tryptophan.
L-tryptophyl-L-prolinate: The non-methylated form of the compound.
Uniqueness
Methyl L-tryptophyl-L-prolinate is unique due to its combined structure, which incorporates both tryptophan and proline
Propriétés
Formule moléculaire |
C17H21N3O3 |
|---|---|
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-23-17(22)15-7-4-8-20(15)16(21)13(18)9-11-10-19-14-6-3-2-5-12(11)14/h2-3,5-6,10,13,15,19H,4,7-9,18H2,1H3/t13-,15-/m0/s1 |
Clé InChI |
DQLQWFVMYFPPKM-ZFWWWQNUSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canonique |
COC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)


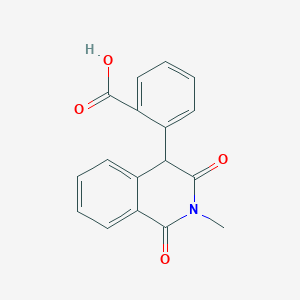
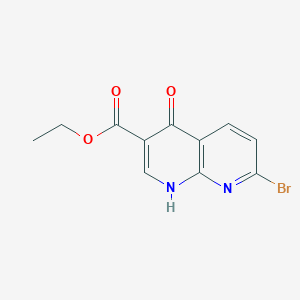
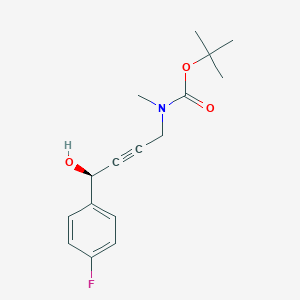

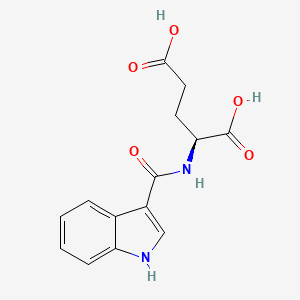
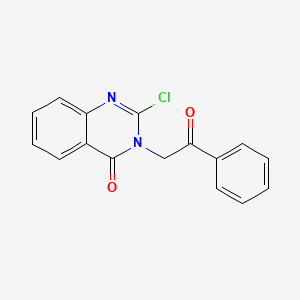
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)
